4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole is a complex organic compound with a unique structure that combines a pyrazole ring with a bicyclic hexane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic hexane structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove or modify existing functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and bicyclic hexane structures. Examples are:
Uniqueness
What sets 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole apart is its unique combination of a pyrazole ring with a bicyclic hexane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-5-(3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-10(2)4-8-11(6-10,15-8)9-7(12)5-13-14(9)3/h5,8H,4,6H2,1-3H3 |
InChI Key |
ASSUFOOHTMSUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(C1)(O2)C3=C(C=NN3C)Br)C |
Origin of Product |
United States |
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